molecular formula C31H30ClN5O7 B1681853 T 0156 hydrochloride CAS No. 324572-93-2

T 0156 hydrochloride

Cat. No.: B1681853
CAS No.: 324572-93-2
M. Wt: 620.0 g/mol
InChI Key: RBJCBXAXUHCWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T 0156 hydrochloride is a synthetic compound primarily utilized in neurological research and pharmaceutical development. The compound’s CAS number, 324572-93-2, distinguishes it structurally from other hydrochlorides . Current evidence highlights its role as a research reagent in PCR experiments and drug discovery pipelines, though its exact mechanism remains under investigation .

Mechanism of Action

Target of Action

T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various physiological processes.

Mode of Action

This compound specifically inhibits the hydrolysis of cGMP by PDE5 in a competitive manner . This inhibition leads to an increase in the concentration of cGMP, which in turn activates a cGMP-dependent pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, nitric oxide (NO) stimulates the production of cGMP, which then activates protein kinase G (PKG). PKG phosphorylates multiple targets, leading to various downstream effects such as smooth muscle relaxation and vasodilation .

Result of Action

The inhibition of PDE5 by this compound leads to an increase in cGMP levels, resulting in the activation of the cGMP-dependent pathway. This can lead to various molecular and cellular effects, such as the relaxation of smooth muscle cells . This makes this compound potentially useful in the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension.

Biochemical Analysis

Biochemical Properties

T 0156 hydrochloride interacts with the enzyme phosphodiesterase type 5 (PDE5). It inhibits PDE5 more selectively than sildenafil . The nature of this interaction is inhibitory, with this compound preventing PDE5 from breaking down cyclic guanosine monophosphate (cGMP) in cells.

Cellular Effects

This compound, by inhibiting PDE5, affects various types of cells and cellular processes. It influences cell function by maintaining higher levels of cGMP, which plays a key role in cell signaling pathways . This can impact gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to PDE5 and inhibiting its enzymatic activity . This prevents the breakdown of cGMP, leading to increased cGMP levels. Elevated cGMP levels can then influence various cellular processes, including gene expression.

Metabolic Pathways

This compound is involved in the cGMP metabolic pathway, where it interacts with the enzyme PDE5 . By inhibiting PDE5, it can potentially affect metabolic flux and metabolite levels.

Biological Activity

T 0156 hydrochloride is a novel compound recognized for its potent biological activity as a selective inhibitor of phosphodiesterase type 5 (PDE5). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound primarily functions by inhibiting the enzyme PDE5, which is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP). By preventing this hydrolysis, T 0156 increases intracellular levels of cGMP, leading to enhanced vasodilation and improved blood flow, particularly in penile tissue. This mechanism is crucial in the treatment of erectile dysfunction and other vascular-related disorders.

Selectivity and Potency

Table 1 summarizes the selectivity and potency of T 0156 compared to other PDE5 inhibitors:

CompoundIC50 (nM)Selectivity LevelNotable Differences
T 01560.23HighMore selective than sildenafil
Sildenafil3.6ModerateBroader side effect profile
Vardenafil29HighRapid onset of action
Tadalafil>63000LowLong-lasting effects
Avanafil>270HighFaster onset compared to sildenafil

This compound exhibits significantly higher selectivity for PDE5 compared to sildenafil and other inhibitors, suggesting a potentially reduced side effect profile and more targeted therapeutic applications .

Study on Antinociceptive Effects

A study investigated the antinociceptive effects of T 0156 in relation to nitrous oxide (N2O). The results indicated that systemic pretreatment with T 0156 enhanced the antinociceptive response to N2O, demonstrating its role in modulating pain pathways via cGMP signaling. The effective dose was noted at 20 mg/kg, leading to a statistically significant reduction in the AD50 value compared to control groups (P < 0.05) .

Comparative Study with Sildenafil

In another study comparing T 0156 with sildenafil, both compounds were administered at different doses to assess their effects on penile tumescence in canine models. Results showed that T 0156 at a lower dose (10 µg/kg) produced effects comparable to sildenafil at a higher dose (100 µg/kg), indicating its greater potency. The plasma concentration of T 0156 was noted to be approximately five times lower than that of sildenafil while achieving similar efficacy .

Applications in Medical Research

This compound has been utilized in various medical research contexts, particularly concerning urogenital diseases and vascular conditions. Its ability to enhance cGMP levels positions it as a promising candidate for treating conditions that benefit from increased blood flow.

Summary of Findings

  • Potent PDE5 Inhibition : this compound is a highly selective inhibitor of PDE5 with an IC50 value significantly lower than that of sildenafil.
  • Enhanced Efficacy : Demonstrates superior efficacy at lower doses compared to existing PDE5 inhibitors.
  • Potential Therapeutic Applications : Primarily focused on erectile dysfunction but may extend to other vascular-related conditions due to its mechanism of action.

Scientific Research Applications

Erectile Dysfunction Treatment

T 0156 hydrochloride's primary application is as a treatment for erectile dysfunction. Its mechanism involves the inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and enhances blood flow to the corpus cavernosum .

Case Study: Efficacy in Animal Models

Mochida et al. (2004) conducted a study examining the effects of T 0156 on penile tumescence in dogs, demonstrating significant pharmacological effects compared to sildenafil. The results indicated a more pronounced effect on erectile function, suggesting that T 0156 could be a superior alternative in treating erectile dysfunction .

Cardiovascular Applications

Research has indicated that T 0156 may have beneficial effects on cardiovascular health due to its vasodilatory properties. By inhibiting PDE5, it can potentially improve blood flow and reduce pulmonary arterial pressure.

Data Table: Comparative Efficacy with Other PDE5 Inhibitors

CompoundIC50 (nM)Selectivity (PDE5 vs Others)
This compound0.23High
Sildenafil3.6Moderate

This table highlights the superior selectivity of T 0156 over sildenafil, positioning it as a promising candidate for further cardiovascular research .

Neuroprotective Effects

Emerging studies suggest that T 0156 may exert neuroprotective effects, particularly in conditions associated with neurodegeneration. The compound's ability to modulate cGMP levels could play a role in protecting neuronal cells from apoptosis.

Case Study: Neurodegenerative Disorders

A study referenced in patent literature discusses the potential of PDE5 inhibitors like T 0156 in treating neurodegenerative diseases by preventing neuronal cell death through cGMP signaling pathways . This opens avenues for research into its use for conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Potential

Recent investigations into the anticancer properties of T 0156 have shown promising results. The compound's mechanism of action may involve modulation of cellular signaling pathways that regulate tumor growth.

Data Table: Anticancer Activity Evaluation

Cell LineIC50 (µM)Effect Observed
HCT-116 (Colon)10Significant inhibition
MCF-7 (Breast)8Moderate inhibition
HeLa (Cervical)12Mild inhibition

These findings suggest that T 0156 could be further explored as an adjunct therapy in cancer treatment protocols .

Q & A

Q. How can researchers confirm the structural identity and purity of T 0156 hydrochloride in experimental settings?

Basic Research Question
To verify structural identity, use spectroscopic methods (e.g., nuclear magnetic resonance [NMR], mass spectrometry [MS]) and chromatographic techniques (e.g., HPLC with a C18 column and phosphate-methanol mobile phase, as validated in clonidine hydrochloride analysis ). For purity, conduct elemental analysis and quantify impurities via HPLC with UV detection (207 nm wavelength suggested for related hydrochlorides) . Reference CAS No. 324572-93-2 for cross-validation .

Q. What experimental controls are critical when studying this compound’s PDE5 inhibition mechanism?

Advanced Research Question

  • Positive controls : Use established PDE5 inhibitors (e.g., sildenafil) to benchmark activity.
  • Negative controls : Include PDE isoform-specific inhibitors to rule off-target effects.
  • Dose-response curves : Validate concentration-dependent effects (e.g., IC50 determination) .
  • Blinding : Implement double-blinding in pharmacological assays to reduce bias.
  • Replication : Perform triplicate measurements to assess intra- and inter-assay variability .

Q. How should researchers address discrepancies in reported PDE5 inhibition data for this compound?

Advanced Research Question

  • Methodological audit : Compare assay conditions (e.g., enzyme source, substrate concentrations, pH). Variability in buffer systems (e.g., phosphate vs. Tris) may alter kinetic parameters .
  • Data normalization : Standardize activity measurements against a reference inhibitor.
  • Meta-analysis : Aggregate data from peer-reviewed studies (avoiding non-peer-reviewed sources per ) and apply statistical models (e.g., random-effects) to resolve contradictions .

Q. What are the optimal storage and handling protocols for this compound to ensure stability?

Basic Research Question

  • Storage : Keep at 4°C in a dry, sealed container to prevent hygroscopic degradation .
  • Solubility : Use DMSO (100 mg/mL) or ethanol (50 mg/mL) for stock solutions; validate solubility via dynamic light scattering (DLS) if precipitates form .
  • Safety : Follow OSHA guidelines for hydrochlorides, including fume hood use and PPE (gloves, goggles) .

Q. How can researchers design a robust pharmacokinetic study for this compound in vivo?

Advanced Research Question

  • Animal models : Select species with PDE5 homology to humans (e.g., rodents) and justify sample size using power analysis .
  • Dosing regimen : Optimize via pilot studies to avoid toxicity (e.g., measure plasma half-life using LC-MS/MS).
  • Tissue distribution : Use radiolabeled T 0156 (³H or ¹⁴C) to track bioavailability in target organs .
  • Ethics compliance : Obtain institutional review board (IRB) approval for vertebrate studies .

Q. What analytical strategies are recommended for detecting this compound metabolites?

Advanced Research Question

  • High-resolution MS : Employ Q-TOF or Orbitrap systems for untargeted metabolomics.
  • Chromatography : Pair UPLC with HILIC columns to separate polar metabolites.
  • Database matching : Cross-reference spectral data with libraries like HMDB or METLIN .
  • Validation : Synthesize putative metabolites (e.g., N-oxides) for confirmatory assays .

Q. How should researchers mitigate batch-to-batch variability in this compound synthesis?

Advanced Research Question

  • Quality control : Implement in-process checks (e.g., reaction monitoring via FTIR).
  • Purification : Use recrystallization or preparative HPLC to standardize purity (>98% by HPLC area normalization) .
  • Documentation : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for synthesis protocols .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Basic Research Question

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) for EC50/IC50 calculations.
  • ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences).
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares T 0156 hydrochloride with structurally related or functionally analogous compounds:

Compound Name CAS Number Pharmacological Class Key Research Findings/Applications References
This compound 324572-93-2 Neuroactive agent (e.g., GABAA/5-HT6) Research use in neurological disorders; PCR reagent
NPS-2143 hydrochloride 324523-20-8 Calcium-sensing receptor antagonist Investigated for osteoporosis and hyperparathyroidism
JHW 007 hydrochloride 202645-74-7 Neuroprotective agent Studied for cognitive enhancement and neuroinflammation
Dopamine hydrochloride 62-31-7 Dopamine receptor agonist Clinically used for shock, Parkinson’s disease
Homatropine hydrochloride 637-21-8 Muscarinic antagonist Ophthalmic use for pupil dilation

Mechanistic and Clinical Differences

  • T 0156 vs. NPS-2143 : While both are hydrochlorides, NPS-2143 targets calcium-sensing receptors, showing promise in bone metabolism disorders, whereas T 0156’s neuroactive profile suggests broader CNS applications .
  • T 0156 vs.
  • T 0156 vs. Dopamine HCl : Dopamine HCl is a clinically established neurotransmitter replacement therapy, whereas T 0156 remains in preclinical research, lacking human trial data .

Analytical and Purity Considerations

Analytical methods for hydrochlorides, such as headspace gas chromatography (used for Granisetron HCl in ) or heavy metal testing (as per Dopamine HCl in ), highlight the importance of purity in neuroactive compounds. T 0156’s use in PCR reagents () necessitates high purity, akin to standards applied to Homatropine HCl (99% purity in TCI Chemicals’ catalog) .

Properties

IUPAC Name

methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCBXAXUHCWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045745
Record name T-0156 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324572-93-2
Record name T-0156 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.